
5,8-Dihydro-6H-quinolin-7-one
Übersicht
Beschreibung
5,8-Dihydro-6H-quinolin-7-one: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a ketone functional group at the 7th position and hydrogen atoms at the 5th and 8th positions, making it a partially saturated quinoline derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-6H-quinolin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the desired quinoline derivative .
Another method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Skraup method due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion of starting materials to the desired product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydro-6H-quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7,8-dione under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield 5,8-dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 4th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline-7,8-dione
Reduction: 5,8-Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydro-6H-quinolin-7-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,8-Dihydro-6H-quinolin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-quinolin-8-one
- 6,7-Dihydro-5H-isoquinolin-8-one
- Quinoline-7,8-dione
Uniqueness
5,8-Dihydro-6H-quinolin-7-one is unique due to its specific substitution pattern and partially saturated quinoline ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to fully aromatic quinoline derivatives. The presence of the ketone functional group at the 7th position also allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry .
Eigenschaften
IUPAC Name |
6,8-dihydro-5H-quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFAEGHHRGWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610268 | |
| Record name | 5,8-Dihydroquinolin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774531-95-2 | |
| Record name | 5,8-Dihydroquinolin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



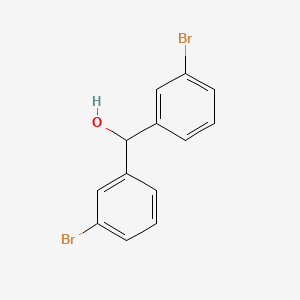
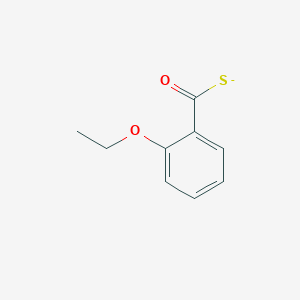

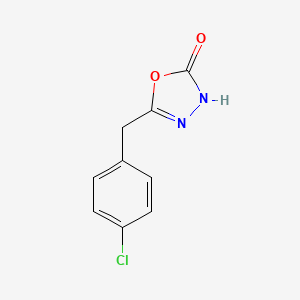
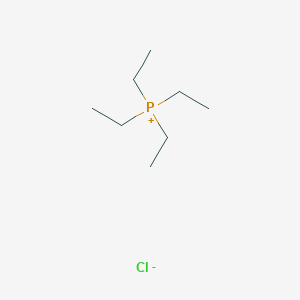
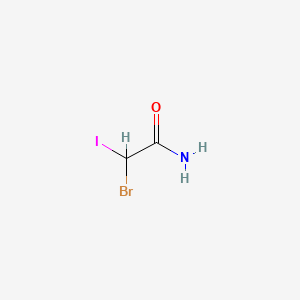

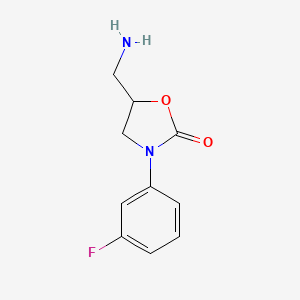
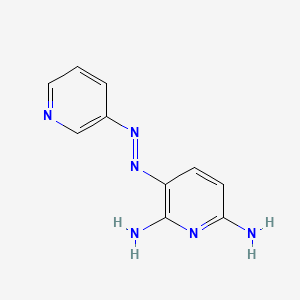
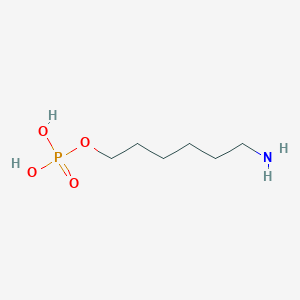
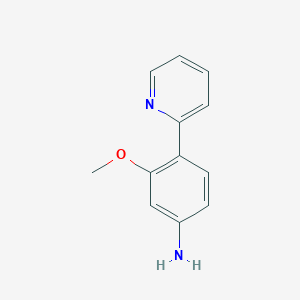
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1628814.png)
![7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1628816.png)
